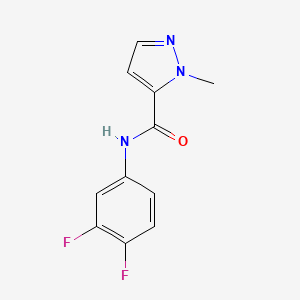![molecular formula C20H22N4O4S2 B11068000 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11068000.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, formic acid or trimethyl orthoformate can be used, or carbondisulphide in an alkaline alcoholic solution
Chemical Reactions Analysis
Benzimidazole derivatives, including 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE, can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzimidazole ring.
Scientific Research Applications
This compound has potential applications in several scientific research areas. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are explored for their therapeutic potential, including antimicrobial and anticancer activities . Industrially, these compounds can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the particular derivative and its functional groups .
Comparison with Similar Compounds
Similar compounds to 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE include other benzimidazole derivatives such as 2-(1H-benzimidazol-2-yl)aniline and 2-(1H-benzimidazol-2-yl)-3-oxo-4-(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile . These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H22N4O4S2/c1-2-28-15-8-9-17-18(12-15)22-20(21-17)29-13-19(25)23-10-11-24(14-23)30(26,27)16-6-4-3-5-7-16/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,22) |
InChI Key |
CWIZLCUQWDHVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B11067921.png)
![3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11067926.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dimethyl-2-(1-naphthalenyl)-](/img/structure/B11067937.png)
![ethyl (5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11067941.png)


![5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11067972.png)
![N-{4-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11067973.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide](/img/structure/B11067975.png)

![6-(2-aminophenyl)-5-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11067982.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B11067985.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide](/img/structure/B11067989.png)
![ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11067990.png)
